molecular formula C38H54N8O10 B048787 Deltorphin II

Deltorphin II

货号: B048787
分子量: 782.9 g/mol
InChI 键: NUNBRHVOPFWRRG-RCEFDBTISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 德尔托芬2可以使用固相肽合成 (SPPS) 进行合成。该过程涉及将受保护的氨基酸依次添加到连接到固体树脂上的不断增长的肽链中。合成通常从将C-末端氨基酸连接到树脂开始,然后依次添加剩余的氨基酸。每种氨基酸都通过一个临时保护基团进行保护,该保护基团在添加下一个氨基酸之前被移除。 最终产物从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化 .

工业生产方法: 虽然德尔托芬2的工业生产方法没有得到广泛的记录,但大规模肽合成的原理可以应用。这涉及优化用于放大规模的 SPPS 过程,确保高产率和纯度。 使用自动肽合成器和先进的纯化技术,如制备型 HPLC,可以促进德尔托芬2的工业规模生产 .

化学反应分析

反应类型: 德尔托芬2主要经历肽键形成和裂解反应。 它也可以参与氧化和还原反应,特别是涉及其蛋氨酸残基 .

常用试剂和条件:

主要产物: 这些反应的主要产物是德尔托芬2的完整肽链。 蛋氨酸残基的氧化会导致蛋氨酸亚砜,而还原反应会恢复原始蛋氨酸 .

作用机制

德尔托芬2通过与δ-阿片受体结合发挥作用,δ-阿片受体是一种G蛋白偶联受体。结合后,它会激活细胞内信号通路,涉及蛋白激酶,如蛋白激酶C (PKC)、细胞外信号调节激酶 (ERK1/2)、磷脂酰肌醇3-激酶 (PI3K) 和蛋白激酶G (PKG)。 这些通路导致各种细胞反应,包括抑制腺苷酸环化酶、降低环磷酸腺苷 (cAMP) 水平以及调节离子通道活性 . 德尔托芬2激活δ-阿片受体会导致镇痛作用和心脏保护 .

类似化合物:

德尔托芬2的独特之处: 德尔托芬2因其对δ-阿片受体的高选择性和亲和力而独一无二,使其成为已知最有效的天然δ-阿片受体激动剂之一。 它比其他阿片肽更有效地穿透血脑屏障的能力进一步将其与类似化合物区分开来 .

相似化合物的比较

Uniqueness of Deltorphin 2: Deltorphin 2 is unique due to its high selectivity and affinity for the delta-opioid receptor, making it one of the most potent natural delta-opioid receptor agonists known. Its ability to penetrate the blood-brain barrier more effectively than other opioid peptides further distinguishes it from similar compounds .

生物活性

Deltorphin II, a selective peptide agonist for the δ-opioid receptor, has garnered considerable attention in pharmacological research due to its potent biological activities, particularly in pain modulation and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of this compound

This compound is a naturally occurring peptide derived from the skin of the Phyllomedusa frog species. Its structure is characterized by a sequence of amino acids that confer its selectivity for the δ-opioid receptor (DOR). The molecular weight of this compound is approximately 782.89 g/mol, and it exhibits high affinity for the δ-opioid receptor with Ki values indicating its selectivity (1.5 nM for δ, >1000 nM for μ and κ receptors) .

This compound exerts its effects primarily through the activation of δ-opioid receptors located in both the central and peripheral nervous systems. This activation leads to several key biological responses:

  • Antinociceptive Effects : this compound has been shown to produce significant antinociceptive effects in various animal models. Its ability to alleviate pain without the side effects commonly associated with μ-opioid agonists makes it a candidate for pain management .
  • Neuroprotective Properties : Research indicates that this compound may also have neuroprotective effects, potentially inhibiting neuronal damage in conditions such as ischemic stroke .
  • Modulation of Inflammatory Responses : Studies suggest that this compound can modulate inflammatory responses, which may have implications for treating conditions characterized by chronic pain and inflammation .

Pharmacological Properties

The pharmacological profile of this compound includes:

PropertyValue
Molecular Weight782.89 g/mol
SelectivityHigh affinity for δ-opioid receptors
SolubilitySoluble to 1 mg/ml in water
Route of AdministrationIntravenous administration
Antinociceptive ActivitySignificant in vivo effects

1. Antinociceptive Activity

In a study conducted by Mattia et al. (1991), it was demonstrated that this compound exhibited antinociceptive effects without cross-tolerance with other opioid peptides, suggesting distinct receptor subtype interactions . This finding supports the potential for this compound to be used in pain management strategies that minimize tolerance development.

2. Neuroprotection

Research by Kharmate et al. (2013) highlighted the neuroprotective effects of this compound in human breast cancer cells, indicating its ability to inhibit tumor-promoting signals through δ-opioid receptor activation . This suggests a dual role where this compound not only alleviates pain but may also contribute to cancer therapy.

3. Inhibition of Malaria Development

A unique application of this compound was explored in a study examining its inhibitory effect on malaria development. The results indicated that activation of δ-opioid receptors could play a role in modulating parasitic infections . This opens avenues for further research into non-traditional uses of opioid peptides.

属性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNBRHVOPFWRRG-RCEFDBTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deltorphin II
Reactant of Route 2
Deltorphin II
Reactant of Route 3
Deltorphin II
Reactant of Route 4
Deltorphin II
Reactant of Route 5
Reactant of Route 5
Deltorphin II
Reactant of Route 6
Deltorphin II
Customer
Q & A

Q1: What is Deltorphin II and what is its primary target in the body?

A1: this compound is a naturally occurring heptapeptide originally isolated from the skin of the South American frog, Phyllomedusa bicolor. It exhibits high selectivity and affinity for δ-opioid receptors (DOR), which are part of the G protein-coupled receptor superfamily. [, , , , , ]

Q2: How does this compound interact with δ-opioid receptors?

A2: this compound binds to DOR, initiating a signaling cascade. This involves the activation of G proteins, primarily Gi/o, leading to the inhibition of adenylyl cyclase activity. [, , , , ]

Q3: What are the downstream effects of this compound binding to δ-opioid receptors?

A3: this compound binding to DOR triggers various downstream effects, including:

  • Inhibition of cAMP formation: This is a common pathway for opioid receptor signaling. [, ]
  • Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and activation of potassium channels, influencing neuronal excitability. [, ]
  • Activation of intracellular signaling pathways: this compound can also activate signaling pathways like the phosphoinositide cascade, potentially contributing to its pharmacological effects. []

Q4: What is the role of the third extracellular loop of the δ-opioid receptor in binding this compound?

A4: The third extracellular loop of the DOR is crucial for the binding of delta-selective ligands like this compound. Mutations within this loop, specifically at Trp284, Val296, and Val297, significantly reduce the receptor's affinity for this compound. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C40H59N9O10 and a molecular weight of 802.95 g/mol.

Q6: Is there any spectroscopic data available on this compound?

A7: Yes, NMR and CD spectroscopy have been used to study this compound's structure and its interaction with DOR fragments, particularly those containing the third extracellular loop. [, ] These studies revealed conformational changes in both this compound and the receptor fragment upon binding.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。